4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H22N4O5S3 and its molecular weight is 494.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide (CAS Number: 868212-62-8) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Characteristics
The molecular formula of the compound is C24H27N5O5S2, with a molecular weight of approximately 529.6 g/mol. The structure features a sulfonamide group, a benzamide moiety, and a benzothiazole ring, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H27N5O5S2 |
Molecular Weight | 529.6 g/mol |
CAS Number | 868212-62-8 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and the introduction of sulfonyl and sulfamoyl groups through various chemical reactions, such as sulfonylation and condensation reactions with thiourea derivatives .
The primary biological activity associated with this compound is its role as an antiviral agent , particularly against filoviruses such as Ebola and Marburg viruses. The mechanism involves the inhibition of viral entry into host cells by targeting the viral glycoprotein (GP), which is crucial for membrane fusion during infection .
Antiviral Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antiviral activity. For instance, compounds in the same class have shown effective inhibition against EBOV and MARV pseudoviruses with EC50 values below 10 μM, indicating potent antiviral properties .
In vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and antiviral efficacy of this compound. The selectivity index (SI), calculated as the ratio of cytotoxicity (CC50) to antiviral activity (EC50), is crucial for assessing the therapeutic potential. Compounds with higher SI values are preferred for further development due to their ability to inhibit viral replication without causing significant harm to host cells.
Study 1: Antiviral Efficacy
A study published in Nature Communications reported on a series of piperidine-based compounds that demonstrated effective inhibition of EBOV entry into Vero cells. Among these, derivatives with modifications similar to those found in this compound showed enhanced potency and selectivity .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship (SAR) revealed that specific modifications in the benzothiazole moiety significantly influenced antiviral activity. For example, introducing lipophilic substituents improved binding affinity to viral proteins, enhancing overall efficacy against filoviruses .
Table: Summary of Biological Activity Data
Compound Name | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
Compound A | <10 | >1000 | >100 |
Compound B | 5 | 500 | 100 |
Target Compound | <10 | >500 | >50 |
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S3/c1-13-3-2-10-24(12-13)32(28,29)15-6-4-14(5-7-15)19(25)23-20-22-17-9-8-16(31(21,26)27)11-18(17)30-20/h4-9,11,13H,2-3,10,12H2,1H3,(H2,21,26,27)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNFRBCTIARHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.